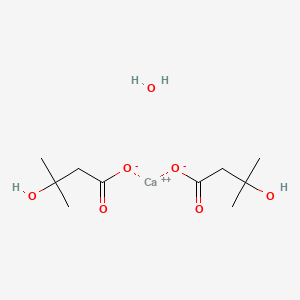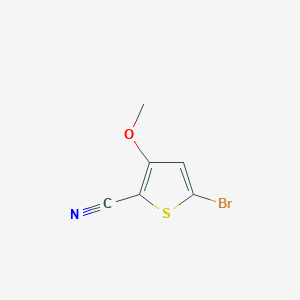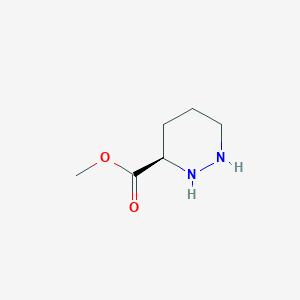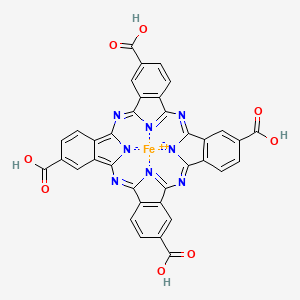
Calcium 3-hydroxy-3-methylbutyrate monohydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Calcium 3-Hydroxy-3-Methylbutyrate Hydrate is a calcium salt of beta-hydroxy beta-methylbutyrate. It is a nutritional supplement derived from leucine, an essential amino acid. This compound is known for its role in protein metabolism and muscle health, making it popular in the fields of sports nutrition and medical research .
Preparation Methods
Synthetic Routes and Reaction Conditions
Calcium 3-Hydroxy-3-Methylbutyrate Hydrate can be synthesized through the reaction of beta-hydroxy beta-methylbutyric acid with calcium hydroxide. The reaction typically occurs in an aqueous medium, followed by crystallization to obtain the hydrate form .
Industrial Production Methods
In industrial settings, the production of Calcium 3-Hydroxy-3-Methylbutyrate Hydrate involves large-scale reactions under controlled conditions to ensure high purity and yield. The process includes the neutralization of beta-hydroxy beta-methylbutyric acid with calcium hydroxide, followed by filtration, concentration, and crystallization .
Chemical Reactions Analysis
Types of Reactions
Calcium 3-Hydroxy-3-Methylbutyrate Hydrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like thionyl chloride and phosphorus tribromide facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of halides or other substituted derivatives.
Scientific Research Applications
Calcium 3-Hydroxy-3-Methylbutyrate Hydrate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Studied for its role in cellular metabolism and protein synthesis.
Medicine: Investigated for its potential in muscle wasting conditions, osteoporosis, and other metabolic disorders.
Industry: Utilized in the formulation of dietary supplements and functional foods.
Mechanism of Action
The compound exerts its effects by influencing protein metabolism. It stimulates muscle protein synthesis and inhibits protein breakdown through the activation of mechanistic target of rapamycin complex 1 (mTORC1) and inhibition of proteasome-mediated proteolysis in skeletal muscles . This dual action helps in maintaining muscle mass and promoting recovery .
Comparison with Similar Compounds
Similar Compounds
Beta-Hydroxy Beta-Methylbutyric Acid: The parent compound of Calcium 3-Hydroxy-3-Methylbutyrate Hydrate.
Leucine: An essential amino acid from which the compound is derived.
Calcium Leucine: Another calcium salt of an amino acid with similar properties.
Uniqueness
Calcium 3-Hydroxy-3-Methylbutyrate Hydrate is unique due to its dual role in stimulating protein synthesis and inhibiting protein breakdown. This makes it particularly effective in promoting muscle health and recovery compared to other similar compounds .
Properties
Molecular Formula |
C10H20CaO7 |
|---|---|
Molecular Weight |
292.34 g/mol |
IUPAC Name |
calcium;3-hydroxy-3-methylbutanoate;hydrate |
InChI |
InChI=1S/2C5H10O3.Ca.H2O/c2*1-5(2,8)3-4(6)7;;/h2*8H,3H2,1-2H3,(H,6,7);;1H2/q;;+2;/p-2 |
InChI Key |
XQNZKXFIIRXMQI-UHFFFAOYSA-L |
Canonical SMILES |
CC(C)(CC(=O)[O-])O.CC(C)(CC(=O)[O-])O.O.[Ca+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.












![8-Benzyl-5-oxa-2,8-diazaspiro[3.5]nonane dihydrochloride](/img/structure/B14036777.png)



